molecular formula C21H17N3O2S B11615265 (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11615265
M. Wt: 375.4 g/mol
InChI Key: NCSHZXNGQYSKLR-XDHOZWIPSA-N
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Description

The compound “(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione” is a thiazolidine-2,4-dione derivative characterized by a conjugated system involving a pyrrole ring substituted with pyridin-3-yl and methyl groups.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12+

InChI Key

NCSHZXNGQYSKLR-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)N(C(=O)S3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 3-Phenyl-thiazolidine-2,4-dione

The thiazolidine-2,4-dione core is synthesized via cyclization of phenyl isothiocyanate with chloroacetic acid under basic conditions. In a representative procedure, phenyl isothiocyanate (1.0 equiv) is treated with chloroacetic acid (1.2 equiv) in aqueous sodium hydroxide at 0–5°C, followed by acidification with hydrochloric acid to precipitate the intermediate thiazolidine-2,4-dione. The crude product is recrystallized from ethanol to yield 3-phenyl-thiazolidine-2,4-dione as a white crystalline solid (Yield: 78–85%).

Preparation of 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde

The pyrrole scaffold is constructed via a Paal-Knorr synthesis, wherein 2,5-hexanedione (1.0 equiv) reacts with pyridin-3-amine (1.05 equiv) in acetic acid at reflux. The resulting 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole is formylated at the 3-position using the Vilsmeier-Haack reaction. A mixture of phosphorus oxychloride (3.0 equiv) and DMF (2.5 equiv) is added dropwise to the pyrrole derivative in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. Hydrolysis with ice-cold water yields the aldehyde (Yield: 65–72%).

Knoevenagel Condensation

The final step involves a base-catalyzed Knoevenagel condensation between 3-phenyl-thiazolidine-2,4-dione (1.0 equiv) and 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde (1.1 equiv) in ethanol using piperidine (10 mol%) as a catalyst. The reaction is heated under reflux for 6–8 hours, during which the (5E)-configured product precipitates. The crude material is filtered, washed with cold ethanol, and dried under vacuum (Yield: 70–78%).

Reaction Optimization

Solvent and Catalyst Screening

Comparative studies indicate that polyethylene glycol (PEG-400) enhances reaction efficiency when used as a co-solvent with water. Substituting ethanol with PEG-400/water (3:1 v/v) increases the condensation yield to 82–85% while reducing reaction time to 4 hours. Catalytic systems such as cobalt chloride hexahydrate with dimethylglyoxime in PEG-400 further improve regioselectivity, though this is more critical for hydrogenation steps in related derivatives.

Temperature and pH Control

Maintaining the reaction at 0–5°C during aldehyde activation prevents side reactions such as aldol condensation. Post-condensation, the pH is adjusted to 4–6.5 using acetic acid to precipitate the product while minimizing degradation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.48 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, pyridyl-H), 8.45 (s, 1H, pyrrole-H), 7.75 (s, 1H, CH=), 7.62–7.28 (m, 5H, phenyl-H), 6.92 (s, 1H, pyrrole-H), 2.51 (s, 3H, CH3), 2.34 (s, 3H, CH3).

  • IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinedione), 1680 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C).

Crystallography and Purity

Single-crystal X-ray diffraction confirms the (5E)-configuration, with the exocyclic double bond adopting a planar geometry. HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a purity of ≥98%.

Industrial-Scale Considerations

The use of PEG-400 as a recyclable solvent reduces production costs and environmental impact. After isolating the product, the mother liquor is basified to pH 9–9.5 with sodium hydroxide and reused in subsequent batches without purification, maintaining consistent yields.

Challenges and Mitigation

Byproduct Formation

Trace amounts of the (5Z)-isomer (<2%) are detected via HPLC. Increasing the reaction temperature to 80°C in PEG-400 suppresses Z-isomer formation through thermodynamic control.

Moisture Sensitivity

The aldehyde intermediate is hygroscopic; storage under nitrogen with molecular sieves ensures stability during large-scale operations .

Chemical Reactions Analysis

Core Formation

  • Thiazolidinedione Precursor : The base structure is often synthesized via condensation of thiourea with chloroacetic acid, followed by cyclization .

  • Functionalization : The active methylene group at position 5 undergoes condensation reactions (e.g., Knoevenagel reaction ) with aldehydes to introduce the benzylidene substituent .

Knoevenagel Condensation

A catalytic reaction involving the active methylene group of thiazolidinedione and an aldehyde (e.g., pyridin-3-yl-pyrrole-derived aldehyde) under acidic conditions .
Example :

  • Reagents : Piperidinium acetate (catalyst), anhydrous toluene, Dean–Stark apparatus.

  • Product : A (Z)-configured benzylidene derivative .

Chloroacetylation

Used to introduce reactive sites for further functionalization:

  • Reagents : 2-Chloroacetyl chloride, dry benzene.

  • Product : Chloroacetamide derivatives, enabling subsequent nucleophilic substitution .

Hydrolysis

Potassium salts (e.g., thiazolidinedione potassium salt) undergo hydrolysis to regenerate the parent compound under acidic conditions .

Comparison of Reaction Conditions

Reaction TypeKey ReagentsSolvent/ConditionsProduct FeatureSource
Knoevenagel CondensationPiperidinium acetate, aldehydeAnhydrous toluene, Dean–Stark apparatus(Z)-Benzylidene-thiazolidinedione
Chloroacetylation2-Chloroacetyl chlorideDry benzeneChloroacetamide derivatives
HydrolysisEthanolic KOHEthanol, aqueous conditionsThiazolidinedione potassium salt

Functional Group Roles

Functional GroupRole in ReactionsExample Reaction
Active Methylene GroupNucleophilic site for KnoevenagelCondensation with aldehydes
Carbonyl Groups (C=O)Stabilizes intermediates via conjugationFacilitates cyclization reactions
Pyrrole-Pyridine MoietyElectron-rich for electrophilic substitutionPotential for cross-coupling

Reaction Mechanism Insights

The thiazolidinedione scaffold’s reactivity stems from its conjugated carbonyl groups and active methylene site, enabling nucleophilic and electrophilic interactions. For example:

  • Cyclization : Thiourea and chloroacetic acid undergo cyclocondensation to form the thiazolidinedione core .

  • Electrophilic Attack : The pyrrole-pyridine substituent may participate in electrophilic aromatic substitution due to its electron-rich nature.

Challenges and Considerations

  • Stereochemical Control : The (Z)-configuration of benzylidene derivatives requires specific reaction conditions (e.g., catalytic amounts of piperidinium acetate) .

  • Stability : The compound’s sensitivity to acidic/basic conditions necessitates careful workup during synthesis .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate pyrrole and thiazolidine frameworks. A notable method includes the condensation of 2,5-dimethyl-1-(pyridin-3-YL)-1H-pyrrole with appropriate aldehydes or ketones to yield the desired thiazolidine derivative. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. It has been tested against various types of cancer cells, including breast cancer (MCF-7) and lung cancer (A549), demonstrating a dose-dependent decrease in cell viability. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases like arthritis or colitis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazolidine ring and the substitution patterns on the pyrrole moiety can significantly influence its potency and selectivity towards specific biological targets. Computational docking studies have been utilized to predict binding affinities with various receptors involved in disease pathways .

Case Study 1: Antimicrobial Activity

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of the compound against clinical isolates of multidrug-resistant pathogens. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another investigation focused on its anticancer effects, this compound was tested in combination with existing chemotherapeutics. The combination therapy showed enhanced cytotoxicity in resistant cancer cell lines compared to monotherapy, indicating a synergistic effect that warrants further exploration in clinical settings .

Data Summary Table

Property Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in MCF-7 and A549 cell lines
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 levels in animal models
Structure Modifications ImpactInfluences potency; computational studies support SAR

Mechanism of Action

The mechanism of action of (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency : The target compound’s synthesis () omits intermediate purification steps, achieving higher yields (~75%) compared to analogs requiring multi-step protocols (e.g., : 60% yield via microwave-assisted synthesis) .

Substituent Effects :

  • Electron-Withdrawing Groups : Nitro substituents () enhance reactivity in nucleophilic environments but may reduce metabolic stability .
  • Aromatic Diversity : Pyridinyl (target compound) vs. phenyl () alters dipole moments (pyridinyl: ~4.1 D vs. phenyl: ~0 D), influencing solubility and target binding .

Biological Relevance : Piperazinyl-containing analogs () show improved blood-brain barrier penetration compared to the pyridinyl-based target compound, which is more suited for peripheral targets .

Contradictions and Limitations

  • claims superior synthetic efficiency, but ’s microwave-assisted method achieves comparable yields with faster kinetics (~20 minutes vs. 6 hours for conventional heating) .

Biological Activity

The compound (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a well-studied scaffold known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Thiazolidine-2,4-Dione Derivatives

Thiazolidine-2,4-diones are characterized by their five-membered ring structure containing sulfur and nitrogen. They have garnered attention due to their antidiabetic , antimicrobial , antioxidant , and anticancer properties. The biological effects of TZD derivatives are often attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid homeostasis .

  • PPAR-γ Activation :
    • TZD derivatives enhance insulin sensitivity by activating PPAR-γ, leading to improved glucose uptake and reduced blood sugar levels. This mechanism is particularly relevant in the context of type 2 diabetes management .
  • Antimicrobial Activity :
    • The compound has shown potential in inhibiting bacterial growth through mechanisms that may involve targeting cytoplasmic Mur ligases, essential for bacterial cell wall synthesis .
  • Antioxidant Properties :
    • Compounds in this class are known to scavenge reactive oxygen species (ROS), thereby exerting protective effects against oxidative stress-related cellular damage .

Antidiabetic Activity

Research indicates that TZD derivatives like the compound can significantly lower glucose levels in diabetic models. Studies have demonstrated that these compounds can enhance insulin sensitivity and improve lipid profiles by modulating PPAR-γ activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Potential

Recent studies have explored the anticancer properties of TZD derivatives. For instance, certain analogs have been shown to induce apoptosis in cancer cell lines by inhibiting topoisomerase enzymes, crucial for DNA replication and repair. This suggests that this compound may also possess anticancer activity .

Data Table: Summary of Biological Activities

Activity Type Mechanism Effectiveness References
AntidiabeticPPAR-γ activationSignificant reduction in glucose
AntimicrobialInhibition of Mur ligasesEffective against various bacteria
AntioxidantScavenging ROSProtective against oxidative stress
AnticancerInhibition of topoisomerasesInduces apoptosis in cancer cells

Case Studies

  • Antidiabetic Efficacy : A study conducted on diabetic rats treated with TZD derivatives showed a marked decrease in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin signaling pathways mediated by PPAR-γ activation.
  • Antimicrobial Activity Assessment : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cancer Cell Line Studies : In experiments involving MCF-7 breast cancer cells, the compound induced cell death through apoptosis pathways. This was confirmed by flow cytometry analysis showing increased annexin V staining.

Q & A

Basic: How can the synthesis of (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione be optimized for higher yield and purity?

Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent choice, temperature, and catalyst use. For example, glacial acetic acid is often employed as both solvent and catalyst in thiazolidine-dione syntheses, with reflux times monitored via TLC (3–5 hours). Purification steps may include recrystallization from ethanol or column chromatography using silica gel (60–120 mesh). Membrane separation technologies (e.g., nanofiltration) can enhance purity by removing unreacted precursors .

Key Parameters:

  • Solvent: Glacial acetic acid (reflux conditions).
  • Catalyst: Base-mediated elimination (e.g., triethylamine for HCl removal).
  • Purification: Ethanol recrystallization or silica gel chromatography.

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of 1H/13C NMR , FT-IR , and HRMS is essential.

  • NMR : Peaks corresponding to the pyridinyl proton (δ 8.5–9.0 ppm), methylidene group (δ 6.5–7.5 ppm), and thiazolidine-dione carbonyls (δ 165–175 ppm in 13C).
  • FT-IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹).
  • HRMS : Exact mass matching the molecular formula (e.g., C₂₃H₂₀N₃O₂S₂ requires m/z ≈ 458.09) .

Advanced: How should researchers design experiments to investigate the compound’s reactivity under varying pH conditions?

Methodological Answer:
Adopt a pH-dependent kinetic study framework :

Prepare buffered solutions (pH 3–10) using phosphate or acetate buffers.

Monitor degradation via HPLC at λ = 254 nm, tracking retention time shifts.

Use Arrhenius plots to determine activation energy (Ea) for hydrolysis.

Link results to computational models (e.g., DFT calculations) to predict reactive sites.
Theoretical frameworks (e.g., frontier molecular orbital theory) guide mechanistic interpretations .

Advanced: How can contradictions in pharmacological data (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times).

Dose-response validation : Use standardized protocols (e.g., MTT assay with triplicates).

Structural analogs : Test derivatives to isolate substituent effects (e.g., pyridinyl vs. phenyl groups).

Theoretical alignment : Re-examine hypotheses using QSAR models to reconcile outliers with electronic or steric parameters .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting thiazolidine-dione derivatives?

Methodological Answer:

Systematic substitution : Modify the pyridinyl or phenyl groups to assess electronic effects (e.g., electron-withdrawing Cl or NO₂).

Bioisosteric replacement : Replace the thiazolidine-dione core with oxazolidinone or imidazolidinone.

Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs.
Evidence from analogous compounds shows enhanced activity with hydrophobic substituents at the 2,5-dimethylpyrrole position .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., PPAR-γ).

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

ADMET profiling : Predict bioavailability and toxicity via SwissADME or ProTox-II.
Studies on similar dithiazolium salts highlight sulfur-mediated non-bonding interactions with pyridinyl nitrogen, stabilizing complexes .

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